Hydrazinecarbothioamide, 2-(4-pyridinylmethylene)-

Descripción general

Descripción

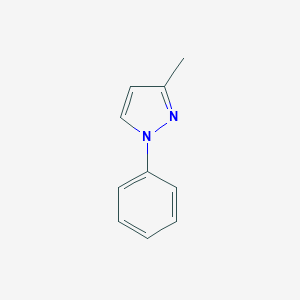

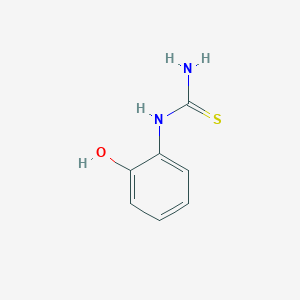

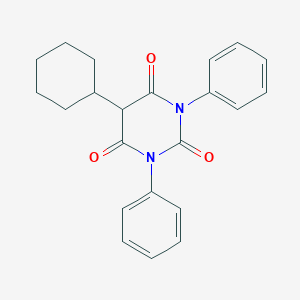

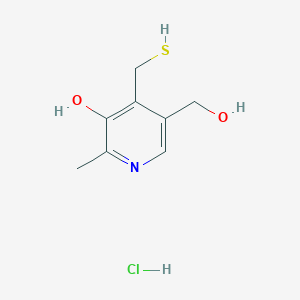

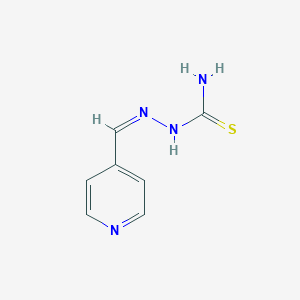

Hydrazinecarbothioamide, 2-(4-pyridinylmethylene)- is a chemical compound with the molecular formula C7H8N4S . It has a molecular weight of 180.23 g/mol .

Synthesis Analysis

N-(pyridin-2-yl)hydrazinecarbothioamide has been synthesized and characterized by single-crystal X-ray and spectroscopic techniques . The synthesis involves the use of high-quality substances and various spectroscopic techniques .Molecular Structure Analysis

The molecular structure of Hydrazinecarbothioamide, 2-(4-pyridinylmethylene)- has been analyzed using single-crystal X-ray and spectroscopic techniques . Its geometry optimization, calculated vibrational frequencies, non-linear optical properties, electrostatic potential, and average local ionization energy properties of the molecular surface have been evaluated .Chemical Reactions Analysis

The chemical reactions of Hydrazinecarbothioamide, 2-(4-pyridinylmethylene)- have been studied in the context of its synthesis . The compound has been characterized by single-crystal X-ray and spectroscopic techniques .Physical And Chemical Properties Analysis

The physical and chemical properties of Hydrazinecarbothioamide, 2-(4-pyridinylmethylene)- include its molecular formula C7H8N4S and a molecular weight of 180.23 g/mol .Aplicaciones Científicas De Investigación

Application in Antioxidant Activity Research

Specific Scientific Field

This application falls under the field of Biochemistry .

Summary of the Application

Hydrazinecarbothioamides have been synthesized and evaluated for their antioxidant activity . These compounds have shown excellent antioxidant activity, which is crucial in the energy management of all living organisms .

Methods of Application

The compounds were synthesized by the reaction of 4-(4-X-phenylsulfonyl)benzoic acids hydrazides with 2,4-difluorophenyl isothiocyanate . The antioxidant activity was evaluated using the DPPH method .

Results or Outcomes

Hydrazinecarbothioamides showed excellent antioxidant activity using the DPPH method .

Application in Anticancer Activity Research

Specific Scientific Field

This application falls under the field of Medicinal Chemistry and Oncology .

Summary of the Application

Thiosemicarbazone derivatives, including Isonicotinaldehyde, thiosemicarbazone, have been synthesized and evaluated for their cytotoxic activities . These compounds have shown significant anticancer effects, particularly against MCF-7 cancer cell lines .

Methods of Application

A series of novel thiosemicarbazone analogs were synthesized and their cytotoxic activities were evaluated on MCF-7 cancer cell lines . The most promising anticancer agents were further investigated through cell cycle, Annexin V-FITC/PI staining, and ROS assays .

Results or Outcomes

Several compounds showed potent cytotoxic activities with IC50 values lower than the positive control acarbose . In particular, compound 4c exhibited potent cytotoxicity against the MCF-7, SK-mel-2, and DU145 cancer cell lines, with IC50 values of 0.42, 0.58, and 0.43 µM, respectively . It was found that compound 4c may exert its anticancer property through ROS-mediated apoptosis .

Application in Antimicrobial Activity Research

Specific Scientific Field

This application falls under the field of Microbiology and Pharmaceutical Sciences .

Summary of the Application

Carbazole-based molecules containing thiosemicarbazide functional groups, including Isonicotinaldehyde, thiosemicarbazone, have been recognized for their diverse biological activities, particularly their antimicrobial properties .

Methods of Application

The antimicrobial activities of these compounds were evaluated against various bacterial and fungal strains .

Results or Outcomes

Compound 4o showed significant antimicrobial activities against S. aureus and E. coli, and antifungal effect against C. albicans .

Application in Electroanalytical Research

Specific Scientific Field

This application falls under the field of Analytical Chemistry .

Summary of the Application

A new hydrazinecarbothioamide derivative molecule was synthesized as an ionophore and characterized using NMR, FT–IR and elemental analysis techniques .

Methods of Application

The potentiometric electrodes prepared with the synthesized new molecule (ionophore) exhibited selectivity towards lead(II) ions .

Results or Outcomes

The synthesized hydrazinecarbothioamide derivative showed potential as an ionophore in potentiometric electrodes, exhibiting selectivity towards lead(II) ions .

Application in Anticancer Activity Research

Summary of the Application

Thiosemicarbazone derivatives have been synthesized and evaluated for their cytotoxic activities . These compounds have shown significant anticancer effects, particularly against C6 glioma and MCF7 breast cancer cell lines .

Methods of Application

A series of novel thiosemicarbazone analogs were synthesized and their cytotoxic activities were evaluated on C6 glioma and MCF7 breast cancer cell lines . The most promising anticancer agents were further investigated through cell cycle, Annexin V-FITC/PI staining, and ROS assays .

Results or Outcomes

Several compounds showed potent cytotoxic activities with IC50 values lower than the positive control Imatinib . In particular, compound 3m showed the highest antiproliferative effect against C6 and MCF7 cell lines . It was found that compound 3m may exert its anticancer property through ROS-mediated apoptosis .

Propiedades

IUPAC Name |

[(E)-pyridin-4-ylmethylideneamino]thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4S/c8-7(12)11-10-5-6-1-3-9-4-2-6/h1-5H,(H3,8,11,12)/b10-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTSJJDIDTYFLFC-BJMVGYQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C=NNC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN=CC=C1/C=N/NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hydrazinecarbothioamide, 2-(4-pyridinylmethylene)- | |

CAS RN |

1200-00-6 | |

| Record name | 4-Formylpyridine thiosemicarbazone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=731 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isonicotinaldehyde thiosemicarbazone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.498 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.